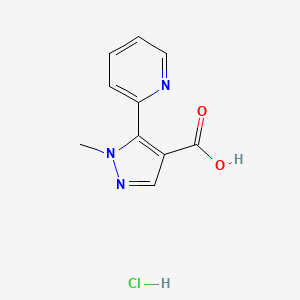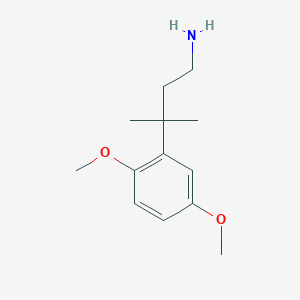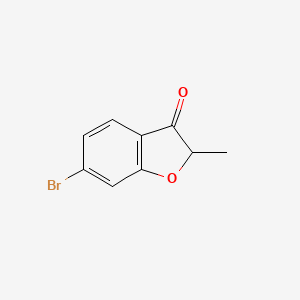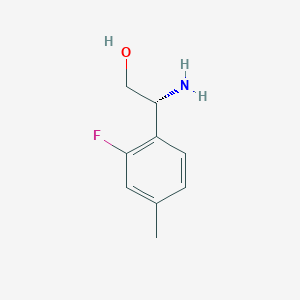![molecular formula C7H8N2O B13591082 N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It is also known by its IUPAC name, 2-methylisonicotinaldehyde oxime . This compound is typically found in a powder form and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine involves the reaction of 2-methylisonicotinaldehyde with hydroxylamine . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemicals and materials.
作用机制
The mechanism of action of N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways .
相似化合物的比较
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine can be compared with other similar compounds, such as:
N-methylpyridine: Similar in structure but lacks the hydroxylamine group.
2-methylisonicotinaldehyde: The precursor in the synthesis of this compound.
Nitroso compounds: Formed by the oxidation of this compound.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a variety of chemical reactions and exhibit potential biological activities.
属性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
(NE)-N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-4-7(5-9-10)2-3-8-6/h2-5,10H,1H3/b9-5+ |
InChI 键 |
IHYNYQGPHGYBBM-WEVVVXLNSA-N |
手性 SMILES |
CC1=NC=CC(=C1)/C=N/O |
规范 SMILES |
CC1=NC=CC(=C1)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


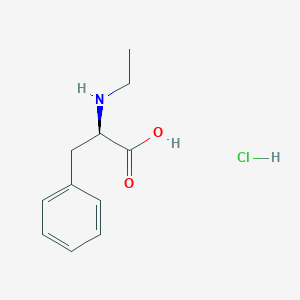
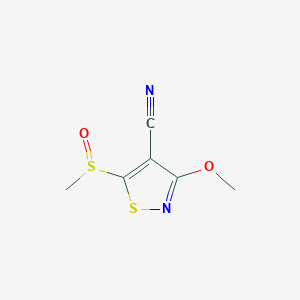

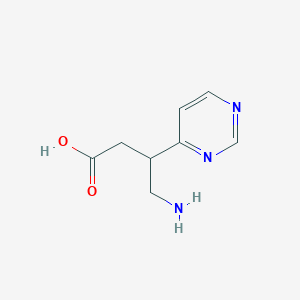

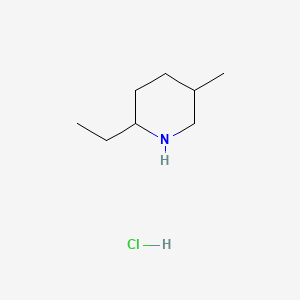
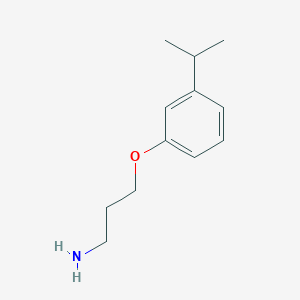
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)

